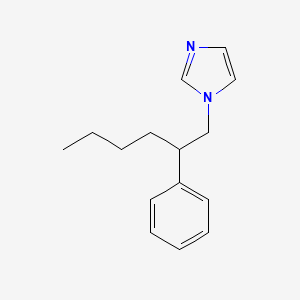

1-(2-Phenylhexyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61055-65-0 |

|---|---|

Molecular Formula |

C15H20N2 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

1-(2-phenylhexyl)imidazole |

InChI |

InChI=1S/C15H20N2/c1-2-3-7-15(12-17-11-10-16-13-17)14-8-5-4-6-9-14/h4-6,8-11,13,15H,2-3,7,12H2,1H3 |

InChI Key |

XMRZEBYRPSNFDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CN1C=CN=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Characterization Techniques and Structural Analysis

X-ray Crystallography for Solid-State Structure Determination

Without primary data from experimental studies on 1-(2-Phenylhexyl)-1H-imidazole, any attempt to provide the requested information would be speculative and would not meet the required standards of scientific accuracy and detail. Further research and publication in peer-reviewed scientific journals are needed to characterize this compound and provide the necessary data for a comprehensive analysis.

Chromatographic Purification and Purity Assessment Methods

The purification and purity assessment of this compound are critical steps to ensure the quality and reliability of the compound for any application. Various chromatographic techniques are employed for these purposes, leveraging the physicochemical properties of the molecule.

Chromatographic Purification:

For the purification of N-substituted imidazoles, column chromatography is a commonly utilized technique. The choice of stationary phase and mobile phase is crucial for achieving effective separation.

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both purification and purity assessment. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), is frequently employed for imidazole (B134444) derivatives. sielc.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed during the separation, can be used to achieve better resolution of the target compound from its impurities.

Gas Chromatography (GC): GC is another valuable tool, particularly for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a sample. gdut.edu.cnnih.gov For less volatile compounds, derivatization may be necessary to increase their volatility. researchgate.net

Purity Assessment:

The purity of this compound can be determined using several analytical methods, often in conjunction with the purification techniques mentioned above.

HPLC with UV Detection: By creating a calibration curve with standards of known concentration, the purity of a sample can be quantified. The area under the peak corresponding to the compound of interest is proportional to its concentration.

GC-MS: This method allows for the identification and quantification of impurities. The mass spectrum of the main peak can confirm the identity of this compound, while other peaks can be identified as impurities based on their mass spectra and retention times.

Quantitative ¹H NMR (qNMR): Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis to determine purity. ijpsonline.comresearchgate.net By integrating the signals corresponding to the protons of the target molecule and comparing them to a certified internal standard of known concentration, the purity can be accurately determined.

The following table summarizes the common chromatographic and analytical techniques used for the purification and purity assessment of imidazole derivatives.

| Technique | Principle | Application to this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Purification and purity assessment, often with UV detection. sielc.comresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | Purity assessment and identification of volatile impurities. gdut.edu.cnnih.gov |

| Quantitative ¹H NMR (qNMR) | Determination of the amount of a substance by measuring the intensity of its NMR signals relative to a standard. | Accurate determination of purity and structural confirmation. ijpsonline.comresearchgate.net |

| Thin-Layer Chromatography (TLC) | A simple and rapid technique for monitoring reaction progress and assessing purity. ijpsonline.com | Preliminary purity checks and optimization of column chromatography conditions. |

Theoretical and Computational Insights into this compound Remain Elusive

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the theoretical and computational chemistry research for the specific compound this compound. Despite the growing interest in the computational analysis of imidazole derivatives for various applications, detailed studies focusing on the quantum chemical properties, molecular mechanics, and spectroscopic parameters of this particular molecule have not been identified.

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into the electronic structure, stability, and reactivity of molecules. Techniques such as Density Functional Theory (DFT) are routinely employed to calculate optimized molecular geometries, bond lengths, and bond angles, offering a foundational understanding of a compound's stability. Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for predicting a molecule's chemical reactivity and electronic properties.

Similarly, molecular mechanics and dynamics simulations are instrumental in exploring the conformational landscape of flexible molecules like this compound, which possesses a flexible hexyl chain. These methods allow for the identification of energetically favorable conformations (energetic minima) and the transition states between them, providing a comprehensive picture of the molecule's dynamic behavior.

Finally, computational methods are also capable of predicting various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

While general computational methodologies for studying imidazole-containing compounds are well-established, the specific application of these techniques to this compound is not documented in the accessible scientific literature. Consequently, the detailed data tables and in-depth research findings requested for the sections on Quantum Chemical Calculations, Electronic Structure Analysis, Molecular Mechanics and Dynamics Simulations, and Computational Prediction of Spectroscopic Parameters for this compound cannot be provided at this time.

The absence of such specific data underscores a niche area for future computational research. A dedicated theoretical study on this compound would be necessary to generate the specific geometric, electronic, and spectroscopic data required for a thorough analysis as outlined. Such research would contribute valuable knowledge to the broader understanding of structure-property relationships in this class of imidazole derivatives.

Theoretical and Computational Chemistry of 1 2 Phenylhexyl 1h Imidazole

Computational Prediction of Spectroscopic Parameters

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. Computational chemistry offers powerful tools to predict NMR chemical shifts, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR parameters. researchgate.netresearchgate.netmdpi.com

For 1-(2-Phenylhexyl)-1H-imidazole, theoretical ¹H and ¹³C NMR chemical shifts can be predicted using Density Functional Theory (DFT) calculations, often with the B3LYP functional and a basis set such as 6-311G(d,p). tandfonline.com The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following optimization, the GIAO method is applied to calculate the isotropic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Correlations between experimentally obtained chemical shifts and computationally predicted isotropic shielding constants for similar imidazole (B134444) derivatives have demonstrated the reliability of these theoretical approaches. researchgate.net While specific experimental data for this compound is not available in the cited literature, a hypothetical comparison illustrates how such data would be presented and analyzed. The accuracy of the predictions is often evaluated by the root mean square error between the calculated and experimental values. researchgate.net

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole Ring C2 | - | 138.5 |

| Imidazole Ring C4 | - | 128.2 |

| Imidazole Ring C5 | - | 118.9 |

| Imidazole Ring N1-CH | 4.10 | 52.1 |

| Phenyl Ring C1' | - | 142.3 |

| Phenyl Ring C2'/C6' | 7.30 | 128.7 |

| Phenyl Ring C3'/C5' | 7.21 | 126.5 |

| Phenyl Ring C4' | 7.15 | 128.4 |

| Hexyl Chain CH | 2.95 | 40.2 |

| Hexyl Chain CH₂ (α) | 1.85 | 35.8 |

| Hexyl Chain CH₂ (β) | 1.30 | 31.7 |

| Hexyl Chain CH₂ (γ) | 1.25 | 22.5 |

| Hexyl Chain CH₃ | 0.85 | 14.0 |

Note: This table is illustrative and based on general principles of NMR prediction for similar structures. The values are not derived from specific calculations for this compound.

Vibrational Frequency Analysis

The computational approach to vibrational frequency analysis for this compound would involve geometry optimization using a method like DFT with the B3LYP functional and a suitable basis set. nih.gov Following optimization, harmonic vibrational frequencies are calculated. It is a common practice to scale the calculated frequencies by an empirical scaling factor to correct for anharmonicity and other systematic errors in the computational method.

The interpretation of the vibrational spectra is facilitated by Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. researchgate.net This allows for a detailed and reliable assignment of the vibrational bands.

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment (based on PED) |

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl and Imidazole C-H stretching |

| Aliphatic C-H Stretch | 3000 - 2850 | Hexyl chain C-H stretching |

| C=N Stretch | 1600 - 1500 | Imidazole ring stretching |

| C=C Stretch | 1600 - 1450 | Phenyl and Imidazole ring stretching |

| C-H Bend | 1470 - 1370 | Aliphatic C-H bending |

| C-N Stretch | 1350 - 1250 | Imidazole ring and alkyl chain C-N |

Note: This table is illustrative and provides expected ranges for vibrational frequencies based on known data for similar functional groups. The values are not from specific calculations for this compound.

Theoretical Models for Reaction Mechanisms

Understanding the reaction mechanisms for the synthesis of this compound is crucial for optimizing reaction conditions and developing new synthetic routes. Computational chemistry can model the potential energy surfaces of reactions, identify transition states, and calculate activation energies, thereby elucidating the most probable reaction pathways.

The synthesis of substituted imidazoles can be achieved through various methods, such as the Radziszewski synthesis or the van Leusen imidazole synthesis. mdpi.commdpi.com Theoretical models for these reactions can be constructed to understand the step-by-step mechanism. For instance, in a van Leusen-type synthesis, a possible mechanism involves the deprotonation of a tosylmethyl isocyanide (TosMIC) to form a carbanion. mdpi.com This carbanion then acts as a nucleophile, attacking an imine, leading to a series of cyclization and elimination steps to form the imidazole ring. mdpi.com

Computational studies on these mechanisms would involve locating the structures of reactants, intermediates, transition states, and products on the potential energy surface. The calculated energy barriers for each step would reveal the rate-determining step of the reaction. While no specific theoretical studies on the synthesis of this compound were found, the general principles derived from studies of other imidazole syntheses are applicable. For example, a plausible mechanism for a related synthesis involves the initial formation of an imidazoline (B1206853) intermediate, followed by aromatization to yield the imidazole ring. mdpi.com

These theoretical models provide a molecular-level understanding of the reaction, which is often difficult to obtain through experimental means alone. They can guide the design of more efficient synthetic strategies for this and related compounds.

In Vitro Mechanistic Studies of 1 2 Phenylhexyl 1h Imidazole Interactions

Structure-Activity Relationship (SAR) Studies via Analog Synthesis and Evaluation (in vitro)

The biological activity of 1-(2-Phenylhexyl)-1H-imidazole is intrinsically linked to its chemical architecture. SAR studies, involving the systematic modification of its phenyl ring and alkyl chain, have provided crucial insights into the determinants of its in vitro efficacy.

Influence of Phenyl Substitution on In Vitro Activity

Alterations to the phenyl group of this compound have a pronounced effect on its biological activity. The position and nature of substituents on the phenyl ring can modulate potency and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups can influence the electronic properties of the entire molecule, thereby affecting its interaction with biological targets.

Studies on related phenyl-imidazole compounds have shown that hydrophobic substituents on the phenyl ring are often important for potent inhibitory activity. While specific data on this compound is limited, research on analogous structures suggests that modifications to the phenyl ring can significantly impact activity. For example, in a series of 2,4-diphenyl-1H-imidazole analogs, substitutions on the phenyl rings were critical for their agonist activity at cannabinoid receptors. Similarly, in a study of 1-hydroxy-2-phenyl-1H-imidazole derivatives as xanthine (B1682287) oxidase inhibitors, substitutions on the phenyl ring led to significant variations in inhibitory potency.

Table 1: Hypothetical Influence of Phenyl Substitution on In Vitro Activity of this compound Analogs

| Phenyl Substitution | Predicted In Vitro Activity | Rationale |

| Unsubstituted | Baseline | Reference compound. |

| 4-Chloro | Potentially Increased | Halogen substitutions can enhance binding affinity through halogen bonding. |

| 4-Methoxy | Potentially Decreased | May introduce steric hindrance or unfavorable electronic effects. |

| 4-Nitro | Potentially Increased | Electron-withdrawing groups can alter the pKa of the imidazole (B134444) ring, affecting target interaction. |

Impact of Alkyl Chain Length and Branching on In Vitro Activity

Generally, an optimal alkyl chain length is required to fit into the hydrophobic pockets of target enzymes. A chain that is too short may not establish sufficient hydrophobic interactions, while one that is too long may cause steric clashes. The branching of the alkyl chain also influences the molecule's conformation and can affect its binding affinity. For instance, the presence of a methyl group at the 2-position of the hexyl chain, as in the parent compound, introduces a chiral center and a specific three-dimensional structure that may be crucial for activity.

Pharmacophore Analysis of the this compound Scaffold

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For the this compound scaffold, a pharmacophore model would typically include key features such as a hydrophobic group (the phenyl ring), another hydrophobic or aliphatic region (the hexyl chain), and a hydrogen bond acceptor/donor or aromatic feature (the imidazole ring).

Enzyme Inhibition Studies (in vitro)

In vitro enzyme inhibition studies are fundamental to understanding the mechanism of action of this compound. These studies can reveal the specific enzymes it targets and the nature of the inhibition.

Kinetic Analysis of Enzyme-Ligand Interactions

Enzyme kinetic studies are performed to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A Lineweaver-Burk plot is a graphical representation of enzyme kinetics that is useful for distinguishing between different types of enzyme inhibition.

For a hypothetical inhibition of an enzyme by this compound, a kinetic analysis would involve measuring the rate of the enzymatic reaction at various substrate concentrations in the presence and absence of the inhibitor. The resulting data would be plotted to determine the kinetic parameters. For example, a mixed-type inhibitor would be expected to alter both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction.

Identification of Putative Enzyme Targets (e.g., Lanosterol Demethylase, Enoyl Acyl Carrier Protein Reductase, Xanthine Oxidase)

Based on the structural features of this compound, several enzymes are considered putative targets.

Lanosterol Demethylase (CYP51): This enzyme is a key component in the biosynthesis of sterols in fungi and mammals. Azole compounds, which include imidazoles, are well-known inhibitors of CYP51. The nitrogen atom in the imidazole ring can coordinate with the heme iron atom in the active site of the enzyme, leading to inhibition. The phenyl and hexyl groups of this compound would likely interact with hydrophobic residues in the enzyme's substrate-binding channel.

Enoyl Acyl Carrier Protein Reductase (InhA): This enzyme is essential for the synthesis of mycolic acids in Mycobacterium tuberculosis and is a target for antitubercular drugs. While direct evidence for the inhibition of InhA by this compound is lacking, other imidazole-containing compounds have been investigated as potential InhA inhibitors. The lipophilic nature of the phenylhexyl side chain could favor binding to the hydrophobic substrate-binding pocket of InhA.

Xanthine Oxidase: This enzyme plays a crucial role in purine (B94841) metabolism and is a target for drugs used to treat gout. Several imidazole-based compounds have been developed as potent xanthine oxidase inhibitors. The mechanism of inhibition often involves interactions with the molybdenum cofactor in the enzyme's active site.

Table 2: Putative Enzyme Targets for this compound and Rationale for Inhibition

| Enzyme Target | Rationale for Putative Inhibition |

| Lanosterol Demethylase (CYP51) | The imidazole ring can coordinate with the heme iron in the active site, a common mechanism for azole antifungals. |

| Enoyl Acyl Carrier Protein Reductase (InhA) | The hydrophobic phenylhexyl group may fit into the substrate-binding pocket of the enzyme. |

| Xanthine Oxidase | Imidazole-based structures have been shown to be effective inhibitors of this enzyme, often interacting with the molybdenum center. |

Receptor Binding Studies (in vitro)

In vitro receptor binding studies are fundamental in determining the interaction of a ligand with its biological target. These assays provide quantitative data on the affinity and selectivity of a compound for various receptors, ion channels, and transporters.

Ligand-Receptor Interaction Profiling

Ligand-receptor interaction profiling is typically conducted using radioligand binding assays. This technique involves incubating the test compound with a preparation of cell membranes or purified receptors that express the target of interest, in the presence of a radiolabeled ligand with known binding characteristics. By measuring the displacement of the radioligand by the test compound, a profile of its binding to a panel of receptors can be generated. This initial screening is crucial for identifying primary targets and potential off-target effects.

Affinity and Selectivity Determinations

Once a primary target is identified, saturation and competition binding assays are performed to determine the compound's affinity (Kd or Ki) and selectivity.

Affinity (Ki): This value represents the concentration of the compound required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

Selectivity: This is determined by comparing the compound's affinity for its primary target to its affinity for other receptors. A compound is considered selective if it exhibits significantly higher affinity for one receptor over others.

A hypothetical representation of affinity and selectivity data is presented in the table below.

| Receptor Subtype | Ki (nM) | Selectivity vs. Primary Target |

| Primary Target | Data not available | - |

| Receptor A | Data not available | Data not available |

| Receptor B | Data not available | Data not available |

| Receptor C | Data not available | Data not available |

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular modeling techniques, such as docking and dynamics simulations, provide insights into the plausible binding orientation and interactions of a ligand within the active site of a receptor at an atomic level.

Ligand-Protein Interaction Analysis

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The analysis of the docked pose reveals key molecular interactions, such as:

Hydrogen Bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the receptor.

π-π Stacking: Interactions between aromatic rings.

Ionic Interactions: Electrostatic attractions between charged groups.

These interactions are critical for the stability of the ligand-receptor complex.

Energetic Contributions to Binding

The binding energy, calculated from docking simulations, provides an estimation of the binding affinity. This energy is a summation of various energetic components, including van der Waals forces, electrostatic interactions, and desolvation energy. By analyzing these contributions, researchers can understand the driving forces behind the binding event. Molecular dynamics simulations can further refine these predictions by accounting for the flexibility of both the ligand and the protein.

Computational ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (in silico)

In silico ADME prediction models are valuable tools in early drug discovery to forecast the pharmacokinetic properties of a compound. nih.govmemphis.edu These models use the chemical structure of a molecule to predict its behavior in the body.

A variety of computational models exist to predict key ADME parameters. For This compound , a hypothetical ADME profile based on its structure might be generated as shown in the table below. It is important to note that these are theoretical predictions and require experimental validation.

| ADME Property | Predicted Value | Method |

| Absorption | ||

| Human Intestinal Absorption | Data not available | QSAR Model |

| Caco-2 Permeability | Data not available | QSAR Model |

| Distribution | ||

| Blood-Brain Barrier Penetration | Data not available | Machine Learning Model |

| Plasma Protein Binding | Data not available | Physicochemical Calculation |

| Metabolism | ||

| Cytochrome P450 Substrate/Inhibitor | Data not available | Structure-based Prediction |

| Excretion | ||

| Renal Excretion | Data not available | Property-based Prediction |

Prediction of Metabolic Pathways

The metabolic transformation of xenobiotics, including this compound, is broadly categorized into Phase I and Phase II reactions. pharmaguideline.commsdmanuals.com These processes primarily occur in the liver and are designed to convert lipophilic substances into more water-soluble (hydrophilic) compounds to facilitate their excretion. msdmanuals.com

Phase I Metabolism:

Phase I reactions introduce or unmask functional groups, typically through oxidation, reduction, or hydrolysis. msdmanuals.comrsc.org For this compound, the primary routes of Phase I metabolism are predicted to be mediated by the cytochrome P450 (CYP450) superfamily of enzymes. msdmanuals.com Computational software platforms can predict the metabolic routes, sites, and products for small molecules. optibrium.comoptibrium.com

Predicted Phase I metabolic reactions for this compound include:

Aromatic Hydroxylation: The phenyl ring is a likely site for hydroxylation, a common metabolic pathway for compounds containing aromatic moieties. This reaction introduces a hydroxyl group onto the phenyl ring, typically at the para position due to steric accessibility.

Aliphatic Hydroxylation: The hexyl chain provides several carbon atoms that are susceptible to hydroxylation. This can occur at various positions along the chain, leading to the formation of alcohol metabolites.

N-Dealkylation: While less common for N-alkyl imidazoles compared to other nitrogen-containing heterocycles, N-dealkylation could potentially occur, cleaving the phenylhexyl group from the imidazole ring.

Oxidation of the Imidazole Ring: The imidazole ring itself can undergo oxidation, potentially leading to the formation of various oxidized metabolites.

Phase II Metabolism:

Following Phase I reactions, the newly introduced functional groups (such as hydroxyl groups) can undergo Phase II conjugation reactions. pharmaguideline.commsdmanuals.com These synthetic reactions involve the addition of endogenous molecules, which significantly increases the water solubility of the metabolite, preparing it for excretion. rsc.org

Predicted Phase II metabolic reactions for the metabolites of this compound include:

Glucuronidation: This is one of the most common Phase II pathways, where glucuronic acid is attached to hydroxylated metabolites. msdmanuals.com

Sulfation: Hydroxylated metabolites can also be conjugated with a sulfonate group.

The following table summarizes the predicted metabolic pathways for this compound.

| Metabolic Phase | Predicted Reaction | Potential Site of Metabolism | Predicted Metabolite |

|---|---|---|---|

| Phase I | Aromatic Hydroxylation | Phenyl ring | Hydroxyphenyl derivative |

| Aliphatic Hydroxylation | Hexyl chain | Hydroxyhexyl derivative | |

| Imidazole Ring Oxidation | Imidazole ring | Oxidized imidazole derivative | |

| Phase II | Glucuronidation | Hydroxyl groups on metabolites | Glucuronide conjugate |

| Sulfation | Hydroxyl groups on metabolites | Sulfate conjugate |

Bioavailability and Permeability Predictions

Oral bioavailability is influenced by a compound's solubility and its ability to permeate the intestinal membrane. nih.govnih.gov In silico models and in vitro assays are standard tools for predicting these properties.

Physicochemical Properties and Permeability:

Several physicochemical properties are key determinants of a drug's permeability across biological membranes. researchgate.netjove.com These include lipophilicity (logP), molecular weight, the number of hydrogen bond donors and acceptors, and polar surface area. journals.co.za These parameters are often assessed collectively in what is known as Lipinski's Rule of Five, which provides a guideline for predicting the oral bioavailability of a compound. nih.gov

The predicted physicochemical properties of this compound suggest it is a lipophilic molecule with a molecular weight conducive to passive diffusion across cell membranes. patsnap.comresearchgate.net

In Vitro Permeability Models:

The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium to predict the absorption of orally administered drugs. nih.govnih.govtandfonline.com This assay measures the rate at which a compound crosses a monolayer of differentiated Caco-2 cells. springernature.comresearchgate.net Although no specific Caco-2 permeability data exists for this compound, its predicted lipophilicity and molecular size would suggest a moderate to high permeability in such an assay. researchgate.net

The following table outlines the predicted properties of this compound and their implications for its bioavailability and permeability.

| Physicochemical Property | Predicted Value/Range | Implication for Bioavailability and Permeability |

|---|---|---|

| Molecular Weight | ~228.32 g/mol | Well within the range for good permeability (<500 g/mol). nih.gov |

| LogP (Lipophilicity) | Predicted to be high | High lipophilicity generally favors passive diffusion across cell membranes. patsnap.com |

| Hydrogen Bond Donors | 0 | Favorable for good permeability (≤5). |

| Hydrogen Bond Acceptors | 1 (one of the nitrogen atoms in the imidazole ring) | Favorable for good permeability (≤10). |

| Polar Surface Area (PSA) | Predicted to be low | A lower PSA is generally associated with higher permeability. |

| Predicted Caco-2 Permeability | Moderate to High | Suggests good potential for intestinal absorption. researchgate.net |

Derivatization Strategies for Enhancing Academic Utility

Synthesis of Functionalized 1-(2-Phenylhexyl)-1H-imidazole Derivatives

The functionalization of the this compound scaffold is primarily focused on the imidazole (B134444) ring itself, as the N-1 position is already substituted. The C-2, C-4, and C-5 positions of the imidazole ring are targets for electrophilic substitution and metalation-based reactions, allowing for the introduction of a wide array of chemical handles.

Halogenation: Direct halogenation is a common strategy to introduce reactive handles onto the imidazole ring. Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), bromine or chlorine atoms can be selectively introduced. More recently, methods using readily available sodium salts (NaCl, NaBr, NaI) with an oxidizing agent like K₂S₂O₈ have been developed for the halogenation of imidazo-fused heterocycles, offering an effective alternative. acs.org These halo-imidazoles serve as versatile intermediates for further modifications, such as cross-coupling reactions or lithium-halogen exchange. researchgate.net For instance, 4-halo-1H-imidazoles are valuable intermediates that can be synthesized by reacting imidazole with elemental halogen under basic conditions. google.com

Directed Metalation: A powerful technique for regioselective functionalization is directed ortho metalation (DoM). wikipedia.org While typically applied to aromatic rings, analogous principles can be used for heterocycles. For imidazoles, direct deprotonation can be challenging due to the ring's electronics. However, by first introducing a directing group or by using a protective group at one position, lithiation at a specific site can be achieved. For example, protecting the C-2 position with a trimethylsilyl (B98337) group can direct lithiation to the C-5 position. nih.gov Subsequent reaction with an electrophile introduces a new functional group at C-5. nih.gov This approach allows for the precise installation of moieties such as aldehydes, carboxylic acids, or boronic esters, which can then be used for further derivatization.

The following table summarizes potential strategies for the functionalization of the imidazole ring, based on established methods for related compounds.

| Reaction Type | Target Position(s) | Typical Reagents | Functional Group Introduced | Potential Utility |

|---|---|---|---|---|

| Halogenation | C2, C4, C5 | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), NaBr/K₂S₂O₈ | -Br, -Cl | Intermediate for cross-coupling reactions (e.g., Suzuki, Sonogashira) |

| Directed Lithiation-Electrophilic Quench | C2, C5 | 1. n-Butyllithium (n-BuLi)/TMEDA 2. Electrophile (e.g., DMF, CO₂, I₂) | -CHO, -COOH, -I | Creates handles for conjugation or further synthesis |

| Vilsmeier-Haack Reaction | C2 | POCl₃, Dimethylformamide (DMF) | -CHO (Formyl) | Precursor for amines (via reductive amination) or acids (via oxidation) |

| Nitration | C4, C5 | HNO₃/H₂SO₄ | -NO₂ (Nitro) | Can be reduced to an amino group (-NH₂) for further coupling |

Preparation of Probes for Biophysical and Biological Studies (in vitro)

Functionalized derivatives of this compound are essential precursors for creating molecular probes. These probes, typically bearing a reporter group such as a fluorophore, enable the study of molecular interactions and localization within cellular environments in vitro. acs.org

The synthesis of such probes involves the covalent attachment of a reporter molecule to a functional handle on the imidazole derivative. For example, a derivative with a carboxylic acid or an amino group can be readily coupled to a fluorophore using standard peptide coupling chemistry (e.g., using EDC/NHS activators). Research has demonstrated the successful synthesis of an imidazole derivative conjugated to the fluorophore 6-carboxyfluorescein (B556484) (FAM) for use as a potential imaging agent. nih.gov The resulting conjugate showed significantly increased cellular uptake in cancer cell lines compared to the fluorophore alone, highlighting the role of the imidazole scaffold in directing the probe. nih.gov

Another strategy involves designing imidazole derivatives that become fluorescent upon reacting with a biological target or a specific analyte. nih.govacs.org This "turn-on" fluorescence is highly desirable for reducing background signal in imaging experiments. rsc.org For instance, imidazole derivatives have been designed as fluorescent probes for detecting reactive oxygen species like hypochlorous acid (HClO) in living cells. rsc.org

The choice of fluorophore is critical and depends on the specific application, including the desired excitation and emission wavelengths, quantum yield, and compatibility with the biological system and instrumentation.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Reactive Form for Conjugation | Typical Target Functional Group on Imidazole Derivative |

|---|---|---|---|---|

| Fluorescein (FAM/FITC) | ~495 | ~519 | Isothiocyanate (FITC), NHS-ester | Amine (-NH₂) |

| Rhodamine B | ~555 | ~580 | Isothiocyanate, NHS-ester | Amine (-NH₂) |

| Coumarin Derivatives | ~350-450 | ~450-550 | Carboxylic acid, NHS-ester | Amine (-NH₂), Alcohol (-OH) |

| BODIPY Dyes | Varies (~500-650) | Varies (~510-660) | NHS-ester, Carboxylic acid | Amine (-NH₂), Alcohol (-OH) |

Development of Supported Catalysts and Materials based on the Imidazole Scaffold

The imidazole moiety is an excellent ligand for transition metals and can participate in hydrogen bonding, making it a valuable component in catalysis and materials science. researchgate.netresearchgate.net By immobilizing this compound or its functionalized derivatives onto a solid support, heterogeneous catalysts or functional materials can be developed. This approach combines the chemical properties of the imidazole scaffold with the practical advantages of a solid phase, such as easy separation from the reaction mixture and potential for recyclability. nih.gov

Supported Catalysts: Imidazole derivatives can be grafted onto solid supports like silica (B1680970), alumina, polymers, or metal-organic frameworks (MOFs). frontiersin.orgrsc.org For example, Schiff base–imidazole-functionalized MOFs have been used as supports for highly dispersed palladium (Pd) clusters. nih.gov These materials demonstrated excellent catalytic activity in Suzuki coupling reactions, with the imidazole groups playing a key role in anchoring the Pd species and maintaining their catalytic performance. frontiersin.orgnih.gov Similarly, imidazole-functionalized magnetic nanoparticles offer a way to create easily recoverable catalysts. researchgate.net The imidazole unit can act as an N-heterocyclic carbene (NHC) precursor or as a simple N-donor ligand to stabilize catalytically active metal centers.

Functional Materials: Beyond catalysis, immobilizing imidazole derivatives can create materials with unique properties. Imidazole-functionalized surfaces are being explored for applications in chemical sensing and for creating materials with high thermal stability and ionic conductivity. numberanalytics.com Grafting imidazole species onto MOFs has been shown to enhance CO₂ capture and improve the catalytic conversion of CO₂ into cyclic carbonates. soton.ac.ukresearchgate.net The immobilized imidazole groups act as active sites that bind CO₂, facilitating its reaction with epoxides. soton.ac.uk

The following table outlines various solid supports and the potential applications of the resulting imidazole-based materials.

| Solid Support | Immobilization Strategy | Potential Application | Example Metal/Function |

|---|---|---|---|

| Silica (SiO₂) | Covalent grafting via silane (B1218182) coupling agents | Heterogeneous catalysis, Metal scavenging | Palladium (Pd), Copper (Cu) |

| Magnetic Nanoparticles (e.g., Fe₃O₄) | Surface functionalization and covalent attachment | Magnetically separable catalysts | Chromium (Cr), Palladium (Pd) |

| Metal-Organic Frameworks (MOFs) | Post-synthetic modification of MOF linkers or nodes | Gas capture and conversion (e.g., CO₂), Catalysis | Palladium (Pd), Platinum (Pt), Chromium (Cr) |

| Polymers (e.g., Polystyrene) | Functionalization of the polymer backbone | Solid-phase synthesis supports, Polymer-supported catalysts | Vanadium (V), Copper (Cu) |

Advanced Research Applications in Chemical Science

Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The imidazole (B134444) moiety is a well-established N-donor ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The nitrogen atom at the 3-position of the imidazole ring possesses a lone pair of electrons, making it an effective Lewis base for coordination. The substituent at the 1-position, in this case, the 2-phenylhexyl group, plays a crucial role in modulating the steric and electronic properties of the ligand, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes.

The bulky 2-phenylhexyl group can provide significant steric hindrance around the metal center. This steric bulk can be strategically employed to:

Control Coordination Number: By limiting the number of ligands that can coordinate to a metal ion, it is possible to favor the formation of complexes with lower coordination numbers, which can be catalytically active.

Stabilize Reactive Species: The steric shielding offered by the ligand can protect reactive metal centers from unwanted side reactions or decomposition pathways.

In the context of Metal-Organic Frameworks (MOFs) , which are crystalline porous materials constructed from metal nodes and organic linkers, 1-(2-Phenylhexyl)-1H-imidazole could be utilized in several ways. While not a linker itself, it can be incorporated as a modulating ligand during MOF synthesis or through post-synthetic modification. Its role could include:

Pore Environment Modification: The introduction of the hydrophobic 2-phenylhexyl group into the pores of a MOF can alter the polarity and chemical environment within the cavities. This can be advantageous for the selective adsorption of nonpolar guest molecules.

Defect Engineering: The use of bulky monodentate ligands like this compound can lead to the creation of controlled defects in the MOF structure. These defects can expose open metal sites, which are often the active centers for catalysis.

Guest Molecule Encapsulation: The flexible nature of the phenylhexyl chain could allow for the encapsulation of specific guest molecules within the MOF pores through host-guest interactions.

| Potential Role | Effect of this compound |

| Ligand in Coordination Complexes | Steric hindrance, stabilization of metal centers, control of geometry |

| Component in MOFs | Pore functionalization, defect generation, guest encapsulation |

Applications in Organocatalysis and Metal-Catalyzed Reactions

The imidazole ring is a key structural motif in many N-heterocyclic carbenes (NHCs), which are a powerful class of organocatalysts. While this compound is not a carbene itself, it is a precursor to the corresponding imidazolium (B1220033) salt, which can be deprotonated to form an NHC. The properties of the resulting NHC would be directly influenced by the 2-phenylhexyl substituent.

In organocatalysis , an NHC derived from this imidazole could be employed in a variety of transformations, such as:

Benzoin Condensation: A classic NHC-catalyzed reaction for the formation of α-hydroxy ketones.

Stetter Reaction: The conjugate addition of an aldehyde to an activated alkene.

Transesterification and Amidation Reactions: NHCs can activate esters and other carbonyl compounds towards nucleophilic attack.

The bulky nature of the 2-phenylhexyl group on the NHC would likely have a significant impact on the stereoselectivity of these reactions, potentially enabling enantioselective transformations.

In metal-catalyzed reactions , this compound can serve as a ligand for transition metals, forming catalytically active complexes. The electronic properties of the imidazole ring, being a strong σ-donor, can enhance the catalytic activity of the metal center. The steric bulk of the N-substituent can also play a crucial role in promoting specific reaction pathways and influencing product selectivity. Examples of such reactions include:

Cross-Coupling Reactions: Palladium complexes with N-heterocyclic ligands are widely used in Suzuki, Heck, and Sonogashira cross-coupling reactions for the formation of carbon-carbon bonds. frontiersin.org

Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes with NHC ligands are effective catalysts for the reduction of various functional groups.

C-H Activation: The development of catalysts for the direct functionalization of C-H bonds is a major area of research, and metal complexes with tailored N-heterocyclic ligands are promising candidates. nih.govresearchgate.net

| Catalysis Type | Potential Application | Role of this compound |

| Organocatalysis | Benzoin condensation, Stetter reaction | Precursor to a sterically demanding N-heterocyclic carbene |

| Metal-Catalysis | Cross-coupling, hydrogenation, C-H activation | Sterically bulky ligand to influence selectivity and stability |

Integration into Polymeric Materials

The incorporation of imidazole functionalities into polymeric materials can impart a range of useful properties, including metal-ion coordination, catalytic activity, and pH-responsiveness. This compound can be integrated into polymer chains through two main strategies:

Polymerization of an Imidazole-Containing Monomer: A vinyl or other polymerizable group could be introduced into the this compound structure, allowing for its direct incorporation into a polymer backbone via polymerization.

Post-Polymerization Modification: A pre-existing polymer with reactive side chains (e.g., chloro or bromo groups) can be functionalized with this compound through a substitution reaction.

The resulting imidazole-functionalized polymers could have applications in:

Catalyst Supports: Immobilizing metal catalysts onto a polymer support can facilitate catalyst recovery and reuse. The imidazole units would serve as anchoring points for the metal ions.

Metal Scavengers: Polymers bearing imidazole groups can be used to selectively remove heavy metal ions from contaminated water sources due to the strong coordination affinity of the imidazole nitrogen for these metals.

Stimuli-Responsive Materials: The basicity of the imidazole ring makes it pH-sensitive. Polymers containing this moiety could exhibit changes in their solubility, conformation, or other properties in response to changes in pH.

Membranes for Gas Separation: The incorporation of specific functional groups, such as the phenylhexyl imidazole, into polymer membranes can influence their permeability and selectivity for different gases.

| Integration Strategy | Resulting Polymer Property | Potential Application |

| Polymerization of monomer | Imidazole units in the backbone | Catalysis, metal scavenging |

| Post-polymerization modification | Imidazole units as side chains | Stimuli-responsive materials, membranes |

Optical and Sensor Applications (e.g., Fluorescence Probe, Colorimetric Probe, Electrochemiluminescence Sensor)

Imidazole derivatives are frequently incorporated into the structure of fluorescent dyes and sensors. acs.orgunigoa.ac.in The imidazole ring can act as a recognition site for analytes and can also influence the photophysical properties of the molecule. While the this compound molecule itself is not expected to be strongly fluorescent, it can be chemically modified to create probes for various applications.

Fluorescence Probes: By attaching a fluorophore to the this compound scaffold, a fluorescent sensor can be designed. The imidazole nitrogen can act as a binding site for metal ions. Coordination of a metal ion can lead to a change in the fluorescence intensity or wavelength of the fluorophore, allowing for the detection of the metal ion. unigoa.ac.in The hydrophobic 2-phenylhexyl group could enhance the probe's solubility in non-polar environments and influence its interaction with biological membranes.

Colorimetric Probes: Similar to fluorescent probes, a colorimetric sensor can be developed by integrating the imidazole moiety with a chromophore. The binding of an analyte to the imidazole can induce a change in the electronic structure of the chromophore, resulting in a visible color change. nih.govrsc.org

Electrochemiluminescence (ECL) Sensors: ECL is a process where light is emitted from species generated at an electrode surface. Imidazole-based compounds have been shown to be effective ECL emitters. researchgate.netnih.govunipd.it The electrochemical and photophysical properties of these emitters can be tuned by modifying the substituents on the imidazole ring. The 2-phenylhexyl group could influence the solubility of the ECL luminophore in the reaction medium and affect the efficiency of the ECL process. Recent research has shown that imidazole-based emitters can exhibit thermally activated delayed fluorescence (TADF), which can significantly enhance ECL efficiency. researchgate.netnih.govunipd.it

| Sensor Type | Principle of Operation | Potential Role of this compound |

| Fluorescence Probe | Analyte binding modulates fluorescence | Recognition unit and modulator of solubility/localization |

| Colorimetric Probe | Analyte binding causes a color change | Recognition unit for selective binding |

| Electrochemiluminescence Sensor | Electrochemical reaction produces light | Component of a tunable ECL luminophore |

Future Perspectives in 1 2 Phenylhexyl 1h Imidazole Research

Emerging Synthetic Methodologies and Sustainable Approaches

The synthesis of 1-(2-Phenylhexyl)-1H-imidazole and its analogs is poised to benefit from the integration of emerging and sustainable chemical practices. Future synthetic explorations will likely move beyond traditional methods to embrace greener and more efficient strategies.

Key Future Directions:

Microwave- and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various imidazole (B134444) derivatives. nih.govmdpi.comnih.gov Future work should focus on optimizing these methods for the N-alkylation of imidazole with 2-phenylhexyl halides or related electrophiles, potentially leading to faster and more environmentally friendly production.

Solvent-Free and One-Pot Reactions: The development of solvent-free reaction conditions or one-pot multicomponent reactions would significantly enhance the sustainability of synthesizing this compound derivatives. asianpubs.orgresearchgate.net These approaches minimize waste generation and simplify purification processes, aligning with the principles of green chemistry. nih.govnih.govthepharmajournal.commdpi.com

Catalytic Innovations: The exploration of novel catalysts, such as reusable solid acid catalysts or metal nanoparticles, could offer more efficient and selective synthetic routes. researchgate.net Research into catalytic systems that can facilitate the direct C-H activation of imidazole for subsequent functionalization could also open up new avenues for creating diverse analogs.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder reaction conditions. mdpi.comnih.gov |

| Solvent-Free Synthesis | Reduced environmental impact, simplified work-up procedures. asianpubs.org |

| One-Pot Reactions | Increased efficiency, reduced waste, and cost-effectiveness. asianpubs.orgresearchgate.net |

Advanced Computational Techniques for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and biological activities of molecules, thereby guiding and accelerating the drug discovery process. For this compound, a combination of computational techniques can be employed to build predictive models and rationalize experimental findings.

Prospective Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed for a series of this compound analogs. rjptonline.orgresearchgate.netresearchgate.netresearchgate.net These models will help in identifying the key structural features of the phenylhexyl group and the imidazole ring that are crucial for a specific biological activity.

Molecular Docking: This technique can be used to predict the binding mode of this compound and its derivatives within the active site of various biological targets. mdpi.comjmchemsci.comtubitak.gov.trsymc.edu.cn By understanding these interactions, researchers can design new analogs with improved binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the binding interactions predicted by molecular docking. researchgate.net

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial in the early stages of development to identify candidates with favorable pharmacokinetic profiles. jcchems.com

Exploration of Novel Biological Targets (in vitro) and Mechanistic Pathways

While the biological activities of many imidazole derivatives have been explored, the specific therapeutic potential of this compound remains largely untapped. Future in vitro studies should aim to screen this compound and its analogs against a diverse panel of biological targets to uncover novel therapeutic applications.

Potential Areas of Investigation:

Anticancer Activity: Given that numerous imidazole derivatives exhibit potent anticancer properties, future research should evaluate the cytotoxicity of this compound against various cancer cell lines. researchgate.netacs.orgnih.gov Mechanistic studies could explore its potential to inhibit key enzymes involved in cancer progression, such as topoisomerases or protein kinases. acs.orgnih.gov

Antimicrobial and Antifungal Activity: The imidazole scaffold is a well-known pharmacophore in many antimicrobial and antifungal drugs. nih.govnih.gov The unique lipophilic character of the 2-phenylhexyl group may enhance cell membrane permeability, making these compounds promising candidates for development as new anti-infective agents.

Enzyme Inhibition: The imidazole ring can act as a versatile pharmacophore capable of interacting with various enzymes. Screening against enzymes such as carbonic anhydrases, cyclooxygenases, or hedgehog signaling pathway components could reveal novel inhibitory activities. symc.edu.cnnih.govnih.gov

Neurological Disorders: Some imidazole-containing compounds have shown activity on adrenergic receptors, suggesting a potential role in neurological applications. nih.gov

Design Principles for Enhanced Chemical and Biological Properties

The structural versatility of this compound provides a solid foundation for designing new derivatives with optimized properties. A systematic structure-activity relationship (SAR) study will be fundamental to this endeavor.

Guiding Principles for Derivative Design:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.